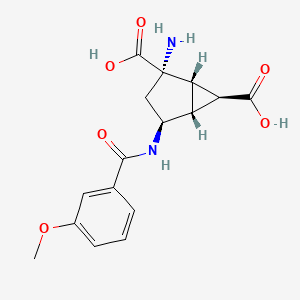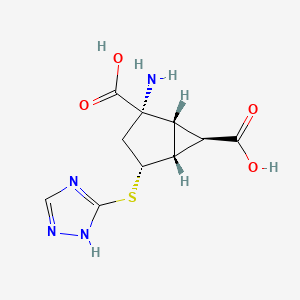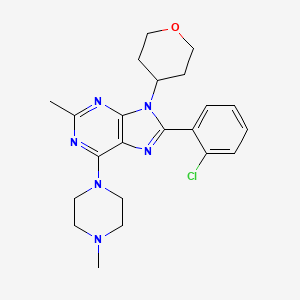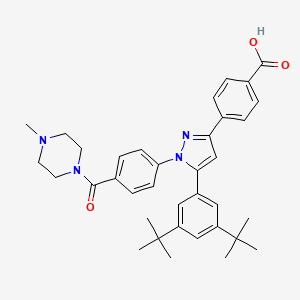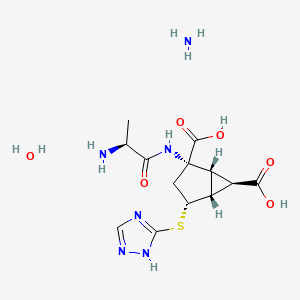![molecular formula C21H19ClF3N5O B608790 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide CAS No. 1379545-95-5](/img/structure/B608790.png)
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide
Übersicht
Beschreibung
MSC-2363318A ist ein niedermolekulares Medikament, das ursprünglich von Merck Serono SA entwickelt wurde. Es handelt sich um einen dualen Inhibitor der Serin/Threonin-Proteinkinasen, ribosomale Protein S6-Kinase (p70S6K) und Akt (Proteinkinase B). Diese Verbindung wird hauptsächlich wegen ihrer potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Malignome, insbesondere solcher, die den PI3K/Akt/mTOR-Signalweg betreffen, untersucht .
Vorbereitungsmethoden
Die Syntheseroute für MSC-2363318A umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten BedingungenIndustrielle Produktionsverfahren umfassen in der Regel die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
MSC-2363318A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
MSC-2363318A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den PI3K/Akt/mTOR-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.
Biologie: Es wird verwendet, um die Auswirkungen der Hemmung von p70S6K und Akt auf Zellwachstum, Proliferation und Überleben zu untersuchen.
Medizin: Es wird als potenzielles Therapeutikum zur Behandlung verschiedener Krebsarten untersucht, insbesondere solcher mit dysregulierter PI3K/Akt/mTOR-Signalgebung.
Industrie: Es wird bei der Entwicklung neuer therapeutischer Strategien und Arzneimittelformulierungen eingesetzt .
Wirkmechanismus
MSC-2363318A übt seine Wirkungen aus, indem es die Aktivität von p70S6K und Akt hemmt, die wichtige Bestandteile des PI3K/Akt/mTOR-Signalwegs sind. Dieser Weg spielt eine entscheidende Rolle bei der Regulation von Zellwachstum, Proliferation und Überleben. Durch die Hemmung dieser Kinasen kann MSC-2363318A das Tumorwachstum und die Metastasierung reduzieren, den Zelltod induzieren und die Wirksamkeit anderer therapeutischer Mittel verbessern. Die Verbindung kann auch die Blut-Hirn-Schranke überwinden, was sie zu einem potenziellen Kandidaten für die Behandlung von bösartigen Erkrankungen des zentralen Nervensystems macht .
Wirkmechanismus
MSC-2363318A exerts its effects by inhibiting the activity of p70S6K and Akt, which are key components of the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting these kinases, MSC-2363318A can reduce tumor growth and metastasis, induce cell death, and enhance the efficacy of other therapeutic agents. The compound can also cross the blood-brain barrier, making it a potential candidate for treating central nervous system malignancies .
Vergleich Mit ähnlichen Verbindungen
MSC-2363318A ist einzigartig in seiner dualen Hemmung von p70S6K und Akt, was es von anderen Verbindungen unterscheidet, die nur eine dieser Kinasen angreifen. Zu den ähnlichen Verbindungen gehören:
Rupitasertib (M-2698): Ein weiterer dualer Inhibitor von p70S6K und Akt, mit ähnlichem therapeutischem Potenzial
Temsirolimus und Everolimus: Dies sind mTOR-Inhibitoren, die indirekt den PI3K/Akt-Signalweg beeinflussen können, aber nicht die gleiche duale inhibitorische Wirkung wie MSC-2363318A haben.
Die Fähigkeit von MSC-2363318A, die Blut-Hirn-Schranke zu überwinden, und seine potente Hemmung sowohl von p70S6K als auch Akt machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .
Eigenschaften
IUPAC Name |
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUJHZZPCBFPN-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C[C@H](C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379545-95-5 | |
| Record name | M-2698 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379545955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-2698 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | M-2698 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DXG50I4WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B608712.png)


